molecular formula C23H19NO6 B11258365 7'-hydroxy-8'-(morpholin-4-ylmethyl)-2H,2'H-3,4'-bichromene-2,2'-dione

7'-hydroxy-8'-(morpholin-4-ylmethyl)-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B11258365
M. Wt: 405.4 g/mol
InChI Key: UZHHMQJLLLXPIO-UHFFFAOYSA-N
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Description

7’-hydroxy-8’-(morpholin-4-ylmethyl)-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bichromene core, which is a fused ring system, and includes functional groups such as hydroxy and morpholin-4-ylmethyl, contributing to its diverse reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-hydroxy-8’-(morpholin-4-ylmethyl)-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate chromene derivatives with morpholine under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity. For instance, the use of acid catalysts and polar aprotic solvents can facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7’-hydroxy-8’-(morpholin-4-ylmethyl)-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The morpholin-4-ylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene-2,2’-dione derivatives, while reduction can produce hydroxy or amino derivatives.

Scientific Research Applications

7’-hydroxy-8’-(morpholin-4-ylmethyl)-2H,2’H-3,4’-bichromene-2,2’-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7’-hydroxy-8’-(morpholin-4-ylmethyl)-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets. The hydroxy and morpholin-4-ylmethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bichromene core may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one
  • 7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one
  • 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one

Uniqueness

7’-hydroxy-8’-(morpholin-4-ylmethyl)-2H,2’H-3,4’-bichromene-2,2’-dione stands out due to its bichromene core, which provides unique electronic and steric properties. This structural feature can enhance its reactivity and binding affinity compared to similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C23H19NO6

Molecular Weight

405.4 g/mol

IUPAC Name

7-hydroxy-8-(morpholin-4-ylmethyl)-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C23H19NO6/c25-19-6-5-15-16(17-11-14-3-1-2-4-20(14)29-23(17)27)12-21(26)30-22(15)18(19)13-24-7-9-28-10-8-24/h1-6,11-12,25H,7-10,13H2

InChI Key

UZHHMQJLLLXPIO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O

Origin of Product

United States

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